(3aS*,7aR*)-2-[3-(2-furyl)propanoyl]-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
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Overview
Description
(3aS,7aR)-2-[3-(2-furyl)propanoyl]-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid** is a complex organic compound. Research on similar compounds highlights their potential in the synthesis of medicinal molecules due to the possibility of introducing various substituents, which can lead to improved biological activity (Rubtsova et al., 2020).
Synthesis Analysis
The synthesis of related compounds involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, indicating a multi-step synthetic process. Structural determination of these compounds is typically confirmed using techniques like 1H NMR spectroscopy and IR spectrometry, which are crucial for verifying the presence of specific functional groups (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of pyrrolidinone rings and various substituents. Techniques such as 1H NMR and IR spectrometry are used to identify characteristic peaks and bands corresponding to different groups like alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups (Rubtsova et al., 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, particularly involving their functional groups. Acid-catalyzed transformations and furan ring opening are common reactions observed in similar compounds, leading to the formation of new fused heterocyclic systems, as seen in research involving N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides (Stroganova et al., 2016).
Physical Properties Analysis
Physical properties like hydrogen bonding patterns can be significant. For instance, studies on related compounds have demonstrated hydrogen bonding between side-chain carboxylic acid protons and other groups, influencing the crystal structure and stability (Dobbin et al., 1993).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of pyrrolidinone rings and various substituents affects their reactivity and potential applications in medicinal chemistry (Rubtsova et al., 2020).
properties
IUPAC Name |
(3aS,7aR)-2-[3-(furan-2-yl)propanoyl]-5-methyl-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17-7-6-12-9-18(11-16(12,10-17)15(20)21)14(19)5-4-13-3-2-8-22-13/h2-3,8,12H,4-7,9-11H2,1H3,(H,20,21)/t12-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTINWSWXWCLGF-LRDDRELGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN(CC2(C1)C(=O)O)C(=O)CCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)CCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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